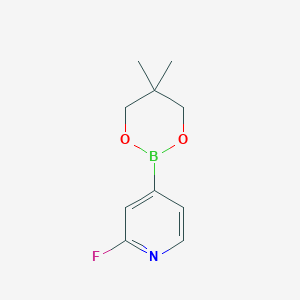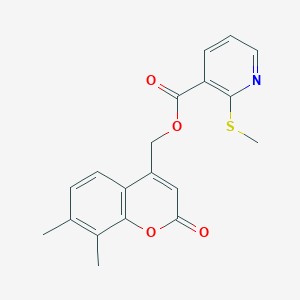![molecular formula C9H18N2O B13350174 Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound has a tetrahydro-2-furanyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI), can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. Intermolecular and intramolecular cyclization of aminoethylethanolamine and diethylenetriamine are preferred methods due to their high selectivity . Additionally, one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine is also employed .
化学反応の分析
Types of Reactions: Piperazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, piperazine can be oxidized to form piperazine-2,5-dione . Reduction reactions can convert piperazine derivatives into their corresponding amines . Substitution reactions, such as nucleophilic substitution, are also common.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine can yield piperazine-2,5-dione, while reduction can produce various amines .
科学的研究の応用
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a ligand in the study of protein-ligand interactions . In medicine, piperazine derivatives are known for their anthelmintic properties, making them useful in the treatment of parasitic infections . Additionally, in the industry, piperazine derivatives are used in the production of surfactants, antioxidants, and synthetic resins .
作用機序
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets. For instance, piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to expel the invading organisms . This is achieved through the inhibition of neurotransmission in the parasites, leading to their paralysis and eventual expulsion.
類似化合物との比較
Piperazine derivatives are often compared with other nitrogen-containing heterocycles such as piperidine and morpholine. Piperazine is unique due to the presence of two nitrogen atoms in a six-membered ring, which enhances its pharmacological and pharmacokinetic profiles . Similar compounds include piperidine, which has only one nitrogen atom, and morpholine, which contains an oxygen atom in addition to the nitrogen . These structural differences result in varying chemical reactivity and biological activity.
Conclusion
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) is a versatile compound with significant applications in various fields Its unique structure allows it to undergo a variety of chemical reactions, making it valuable in synthetic chemistry Additionally, its biological activity makes it useful in medicinal and industrial applications
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-[[(2R)-oxolan-2-yl]methyl]piperazine |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2/t9-/m1/s1 |
InChIキー |
GKBPGHNDWVURBD-SECBINFHSA-N |
異性体SMILES |
C1C[C@@H](OC1)CN2CCNCC2 |
正規SMILES |
C1CC(OC1)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



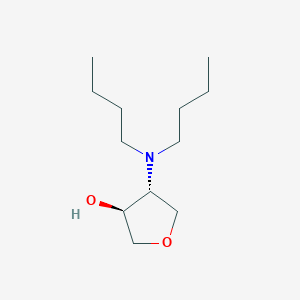


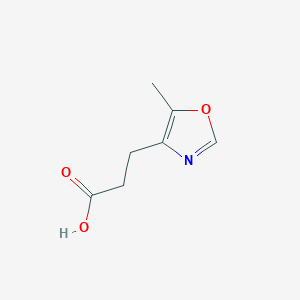



![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
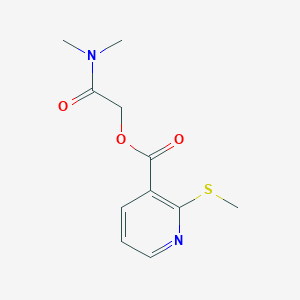
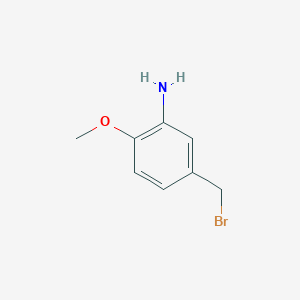
![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
